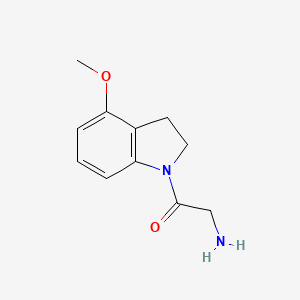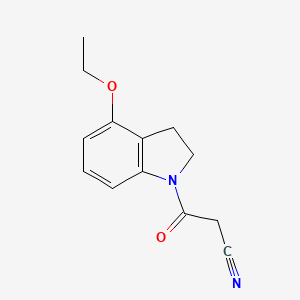![molecular formula C11H16N2O4 B1477246 3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid CAS No. 2097991-72-3](/img/structure/B1477246.png)
3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Vue d'ensemble
Description
The compound “3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The presence of ethyl and carboxylic acid functional groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely involves a pyrrolo[3,4-c]pyrrole core, which is a bicyclic structure with two nitrogen atoms. The compound also has ethyl and carboxylic acid substituents .Applications De Recherche Scientifique
Optoelectronic and Photophysical Properties
Studies on symmetrically substituted diketopyrrolopyrrole derivatives demonstrate their potential in optoelectronic applications due to their broad absorption, emission bands, and increased water solubility. Such properties suggest utility in organic optoelectronic materials and possibly as acid–base indicators under alkaline conditions, highlighting their versatility in photophysical studies and material science (Zhang et al., 2014).
Electron Transport Layers in Polymer Solar Cells
Novel conjugated polyelectrolytes incorporating pyrrolopyrrole units have been synthesized for use as electron transport layers (ETLs) in inverted polymer solar cells. The electron-deficient nature and planar structure of these compounds afford high conductivity and electron mobility, significantly enhancing power conversion efficiency by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Synthesis of Spiro Heterocycles
Research into three-component spiro heterocyclization of pyrrole diones with various reactants produces complex spiro compounds, indicating the compound's potential role in synthesizing spiro heterocycles with diverse structures. These processes underscore the utility of pyrrolopyrrole derivatives in creating novel heterocyclic compounds with potential applications in medicinal chemistry and material science (Dmitriev et al., 2015).
Medicinal Fungi and Alkaloid Synthesis
The isolation of pyrrole-containing alkaloids from medicinal fungi suggests the potential biomedical relevance of pyrrole derivatives. These compounds have been investigated for neuroprotective, anti-neuroinflammatory, and cytotoxic properties, highlighting the importance of pyrrole structures in discovering new therapeutic agents (Xiong et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-2-13-10(16)7-5-12(4-3-9(14)15)6-8(7)11(13)17/h7-8H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAUXRQDGHQODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477163.png)
![3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477165.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477167.png)
![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1477168.png)
![6-Oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1477169.png)
![7-(2-Azidoethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477170.png)


![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1477178.png)
![Pyrrolidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1477179.png)
![2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477180.png)
![3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477181.png)
![2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477182.png)
![5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477186.png)
